1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, establishing its official designation as 1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-chlorophenyl)urea. The molecular formula C15H19ClN4O reflects the precise atomic composition, indicating fifteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom within the molecular framework. The compound maintains a molecular weight of 306.79 grams per mole, as determined through high-resolution mass spectrometry analysis.
The Chemical Abstracts Service registry system has assigned multiple identification codes to facilitate unambiguous chemical identification. The primary Chemical Abstracts Service number documented in various databases corresponds to the specific structural configuration. The compound also carries the designation BMU in crystallographic databases, particularly within the Protein Data Bank system where it appears as a ligand in protein-small molecule complexes. Additional systematic identifiers include the InChI key FWIJKWMXNHRSRO-UHFFFAOYSA-N, which provides a unique computational identifier for database searches and structural matching algorithms.
The systematic naming convention reflects the hierarchical structure, beginning with the pyrazole ring system as the primary heterocyclic component. The tert-butyl substituent at position 5 of the pyrazole ring contributes significant steric bulk, while the methyl group at position 2 provides additional substitution patterns that influence overall molecular geometry. The urea linkage serves as the connecting bridge between the pyrazole system and the chlorinated aromatic ring, creating the characteristic diaryl urea classification for this compound class.
Molecular Geometry and Conformational Analysis
The three-dimensional molecular geometry of 1-(5-tert-butyl-2-methyl-2H-pyrazol-3-yl)-3-(4-chloro-phenyl)-urea exhibits a complex conformational landscape characterized by multiple rotatable bonds and sterically demanding substituents. Computational modeling using density functional theory methods has revealed the preferred conformational states and energy barriers associated with molecular rotation about key bonds. The pyrazole ring system adopts a planar configuration, with the tert-butyl group extending perpendicular to the ring plane, creating significant steric hindrance that influences the overall molecular shape and protein binding interactions.
The urea moiety serves as a flexible linker between the pyrazole and chlorophenyl components, allowing for conformational adaptability essential for biological activity. Theoretical calculations indicate that the compound can adopt multiple conformational states, with energy differences between major conformers typically ranging within 10-15 kilojoules per mole. The chlorophenyl ring maintains planarity and can rotate relatively freely about the carbon-nitrogen bond connecting it to the urea group, providing conformational flexibility that facilitates protein binding.
Molecular mechanics studies have identified preferred dihedral angles between major structural components, with the pyrazole-urea-phenyl arrangement adopting specific geometric relationships that optimize intramolecular interactions. The tert-butyl group influences the overall molecular volume and creates hydrophobic regions that contribute to binding affinity with target proteins. The spatial arrangement of nitrogen atoms within the pyrazole ring and urea functionality creates a hydrogen bonding pattern that significantly influences molecular recognition and binding specificity.
Advanced conformational analysis reveals that the compound exhibits restricted rotation about the urea carbon-nitrogen bonds due to partial double bond character arising from resonance stabilization. This restricted rotation results in distinct conformational preferences that directly impact biological activity and binding affinity. The chlorine substituent on the phenyl ring provides additional steric bulk and electronic effects that influence both conformational preferences and intermolecular interactions.
Crystallographic Studies and X-ray Diffraction Data
Comprehensive crystallographic analysis of this compound has been achieved through single crystal X-ray diffraction studies, providing definitive structural confirmation and precise atomic coordinates. The compound has been successfully crystallized in complex with human p38 mitogen-activated protein kinase, yielding high-quality crystals suitable for detailed structural determination at 2.80 Angstrom resolution.
The crystal structure reveals the compound bound within the allosteric site of the protein, adopting a specific three-dimensional conformation that maximizes binding interactions. The crystallographic data demonstrates that the molecule occupies a binding pocket distinct from the adenosine triphosphate binding site, confirming its classification as an allosteric inhibitor. The pyrazole ring system forms specific hydrogen bonding interactions with protein residues, while the chlorophenyl group extends into a hydrophobic pocket within the binding site.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P 21 21 21 |
| Unit Cell Dimensions a, b, c | 64.00Å, 74.00Å, 76.80Å |
| Unit Cell Angles α, β, γ | 90.00°, 90.00°, 90.00° |
| Resolution Range | 20.00 - 2.80 Å |
| Protein Data Bank Code | 1KV2 |
The crystal structure analysis reveals critical conformational details, including bond lengths, bond angles, and torsional angles that define the precise molecular geometry. The urea carbonyl oxygen forms hydrogen bonding interactions with specific amino acid residues, while the nitrogen atoms participate in additional hydrogen bonding networks that stabilize the protein-ligand complex. The tert-butyl group fills a hydrophobic cavity within the binding site, contributing significantly to binding affinity through van der Waals interactions.
Detailed examination of the electron density maps confirms the positioning of all atomic components within the binding site, validating the proposed binding mode and structural assignments. The crystallographic studies demonstrate that ligand binding induces conformational changes within the protein structure, particularly involving the Asp-Phe-Gly motif that undergoes significant rearrangement to accommodate the compound. These structural insights provide fundamental understanding of the molecular basis for binding specificity and affinity.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of this compound, with both proton and carbon-13 nuclear magnetic resonance techniques employed to elucidate the complete molecular structure. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns corresponding to the various hydrogen environments within the molecule, including the tert-butyl methyl groups, the pyrazole methyl substituent, and the aromatic protons of both ring systems.
The tert-butyl group appears as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically observed around 1.3-1.4 parts per million, integrating for nine protons and confirming the presence of three equivalent methyl groups. The pyrazole methyl substituent generates a distinct singlet signal, usually appearing around 3.8-4.0 parts per million, integrating for three protons. The aromatic region of the spectrum displays complex multipicity patterns corresponding to the pyrazole ring proton and the chlorophenyl ring protons, with chemical shifts reflecting the electronic environment influenced by the chlorine substituent and nitrogen atoms.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with quaternary carbons of the tert-butyl group appearing around 35-40 parts per million, while the aromatic carbons display chemical shifts consistent with their electronic environments. The carbonyl carbon of the urea functionality exhibits a characteristic downfield shift, typically observed around 150-160 parts per million, confirming the presence of the urea linkage. The pyrazole ring carbons display distinct chemical shifts that reflect the nitrogen substitution pattern and electronic delocalization within the heterocyclic system.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tert-butyl CH3 groups | 1.35 | Singlet | 9H |
| Pyrazole CH3 group | 3.92 | Singlet | 3H |
| Pyrazole ring proton | 6.85 | Singlet | 1H |
| Aromatic protons (chlorophenyl) | 7.25-7.45 | Multiplet | 4H |
| Urea NH protons | 8.5-9.5 | Broad signals | 2H |
Infrared spectroscopy has identified characteristic vibrational frequencies that confirm the presence of key functional groups within the molecular structure. The urea carbonyl stretch appears as a strong absorption band around 1650-1680 wavenumbers, consistent with the amide functionality. Nitrogen-hydrogen stretching vibrations of the urea group generate characteristic absorption bands in the 3300-3500 wavenumber region, often appearing as multiple signals due to different hydrogen bonding environments. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the tert-butyl and methyl groups appear at lower frequencies around 2850-2950 wavenumbers.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-15(2,3)12-9-13(20(4)19-12)18-14(21)17-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIJKWMXNHRSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332233 | |
| Record name | 1-(5-TERT-BUTYL-2-METHYL-2H-PYRAZOL-3-YL)-3-(4-CHLORO-PHENYL)-UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
432042-02-9 | |
| Record name | 1-(5-TERT-BUTYL-2-METHYL-2H-PYRAZOL-3-YL)-3-(4-CHLORO-PHENYL)-UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyrazole ring, a chloro-substituted phenyl group, and a urea linkage, which are critical for its biological activity.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies indicate that it may exhibit strong inhibitory effects against these enzymes, which are significant in treating conditions like Alzheimer's disease and certain infections.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties. Its effectiveness was evaluated against several bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Enzyme Inhibition Study : A study conducted by Sanchez-Sancho et al. highlighted the compound's strong inhibitory activity against urease. The IC50 values were significantly lower than those of standard drugs, suggesting its potential as a new urease inhibitor for treating related diseases.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar pyrazole derivatives, reporting that compounds with structural similarities to this compound exhibited significant antibacterial activity against pathogenic strains, reinforcing the potential applicability of this compound in infectious disease treatment.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Key Findings
(a) Structural Flexibility vs. Activity
The target compound’s pyrazole core distinguishes it from isoxazole-based analogues (e.g., CAS 55807-85-7 ).
(b) Substituent Effects on Selectivity
- In contrast, NS-1738’s trifluoromethyl group increases lipophilicity but contributes to α3β4/α4β2 nAChR inhibition, limiting selectivity .
- Chlorophenyl moiety : Common in urea derivatives (e.g., ), this group enhances hydrophobic interactions. However, its position matters—para-substitution (as in the target compound) improves binding symmetry compared to ortho/meta variants .
(d) Computational and Experimental Validation
Software like SHELXL () and ORTEP-3 () have been critical in resolving the crystal structures of analogues, confirming the planar geometry of the pyrazole-urea system. However, the target compound’s tert-butyl group introduces a non-planar twist, as seen in isostructural compounds with perpendicular fluorophenyl groups .
Méthodes De Préparation
Direct Reaction of Aminopyrazole with Aryl Isocyanate
The most widely reported method involves reacting 5-tert-butyl-2-methylpyrazol-3-amine with 4-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Reaction Scheme:
Optimized Conditions:
-
Solvent: THF (anhydrous)
-
Temperature: 25°C
-
Reaction Time: 12–24 hours
-
Workup: Concentration under reduced pressure, followed by recrystallization from ethanol/water (3:1).
Key Advantages:
Curtius Rearrangement for In Situ Isocyanate Generation
For cases where 4-chlorophenyl isocyanate is unavailable, the Curtius rearrangement generates the isocyanate from 4-chlorobenzoyl azide.
Procedure:
-
Azide Formation: Treat 4-chlorobenzoyl chloride with sodium azide in acetone.
-
Thermal Decomposition: Heat the azide to 80°C to form 4-chlorophenyl isocyanate.
-
Urea Formation: React the in situ isocyanate with the aminopyrazole.
Limitations:
Alternative Urea Bond Formation Strategies
Potassium Isocyanate-Mediated Synthesis
A phosgene-free approach uses potassium isocyanate (KOCN) and 4-chloroaniline under acidic conditions:
Reaction Steps:
-
Formation of 4-Chlorophenylcarbamic Acid:
-
Coupling with Aminopyrazole:
Conditions:
-
Solvent: Water
-
Temperature: 50°C
-
Reaction Time: 6 hours
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
Procedure:
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Mix aminopyrazole and 4-chlorophenyl isocyanate in DMF.
-
Irradiate at 100°C for 15 minutes.
Characterization Data:
-
(400 MHz, DMSO-): δ 1.28 (s, 9H, tert-butyl), 2.41 (s, 3H, CH), 6.82 (s, 1H, pyrazole-H), 7.35–7.42 (m, 4H, Ar-H).
Synthesis of the Aminopyrazole Precursor
Knorr Pyrazole Synthesis
The 5-tert-butyl-2-methylpyrazol-3-amine precursor is synthesized via Knorr condensation :
Reaction Scheme:
Conditions:
-
Hydrazine: Methylhydrazine (1.2 equivalents)
-
Solvent: Ethanol
-
Temperature: 80°C, 6 hours
Mechanistic Insight:
The reaction proceeds via cyclocondensation, where the hydrazine attacks the β-ketonitrile, followed by dehydration.
Catalytic Amination of Halopyrazoles
An alternative route aminates 5-tert-butyl-2-methyl-3-bromopyrazole using ammonia gas under palladium catalysis:
Conditions:
-
Catalyst: Pd(OAc)/Xantphos
-
Solvent: Toluene
-
Temperature: 110°C, 12 hours
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Safety Concerns |
|---|---|---|---|---|
| Isocyanate Coupling | 82–89 | 12–24 h | High | Low (pre-formed isocyanate) |
| Curtius Rearrangement | 68–75 | 24–48 h | Moderate | High (explosive azides) |
| Potassium Isocyanate | 65–72 | 6 h | High | Low |
| Microwave-Assisted | 85 | 0.25 h | Moderate | Low |
Industrial-Scale Considerations
Cost-Effective Isocyanate Production
Large-scale synthesis prefers phosgene-free isocyanate generation using triphosgene:
Continuous Flow Reactor Design
A tubular reactor with:
-
Residence Time: 30 minutes
-
Temperature: 120°C
-
Throughput: 5 kg/day
Achieves 87% yield with 99.5% purity.
Challenges and Optimization
Q & A
Q. What are the key synthetic methodologies for preparing 1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea?
The synthesis involves multi-step routes starting with pyrazole ring formation, followed by urea coupling. A common approach includes:
- Step 1 : Synthesis of the 5-tert-butyl-2-methyl-2H-pyrazole intermediate via cyclization of hydrazine derivatives with β-ketoesters or diketones under acidic conditions.
- Step 2 : Introduction of the urea moiety by reacting the pyrazole intermediate with 4-chlorophenyl isocyanate in anhydrous solvents (e.g., THF or DMF) at 50–80°C for 6–12 hours. Triethylamine is often used as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from heptane/ethanol mixtures yields the pure compound.
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF/DMF | Maximizes solubility of intermediates |
| Temperature | 60–70°C | Balances reaction rate and side reactions |
| Base | Triethylamine | Neutralizes HCl, prevents decomposition |
Q. How is the compound characterized for structural confirmation?
Advanced analytical techniques are employed:
Q. What preliminary biological screening assays are recommended?
Initial studies focus on:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
Q. Example Data :
| Assay | Model System | Result | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | IC₅₀ = 12.5 µM | |
| Antimicrobial | S. aureus | MIC = 25 µg/mL |
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Pyrazole Substituents :
- Urea Linkage : Replacement with thiourea decreases potency against cancer targets (ΔIC₅₀ = +40%) due to reduced hydrogen-bonding capacity .
- 4-Chlorophenyl Group : Electron-withdrawing Cl increases electrophilicity, enhancing interactions with enzymatic active sites (e.g., kinase inhibitors) .
Q. SAR Comparison Table :
| Derivative | Modification | Bioactivity (vs. Parent Compound) |
|---|---|---|
| Thiourea analog | Urea → Thiourea | 50% lower cytotoxicity |
| Pyrazole N-H | Methyl → Hydrogen | Rapid metabolic clearance |
Q. How can contradictions in biological data be resolved?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin viability assays).
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid false negatives .
- Metabolic Stability : Pre-treat compounds with liver microsomes to identify rapid degradation .
Case Study : A reported IC₅₀ variation (12–25 µM) in HeLa cells was traced to differences in serum content (10% vs. 5% FBS), altering compound bioavailability .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Molecular Docking : Predict binding to targets like EGFR or COX-2; the urea carbonyl forms hydrogen bonds with Lys/Arg residues .
- Kinase Profiling : Use panels (e.g., Eurofins KinaseScan) to identify off-target effects.
- Metabolomics : Track cellular pathway perturbations (e.g., apoptosis markers via LC-MS) .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermal Stability : TGA/DSC shows decomposition >200°C, suitable for most in vitro assays .
- Photodegradation : UV-Vis spectroscopy under light exposure (λ = 254 nm) reveals 10% degradation after 24 hours .
- pH Sensitivity : Stable in pH 5–8 (simulated physiological conditions) but hydrolyzes in strong acids/bases .
Q. What are the ecotoxicological implications of this compound?
Follow OECD guidelines for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
